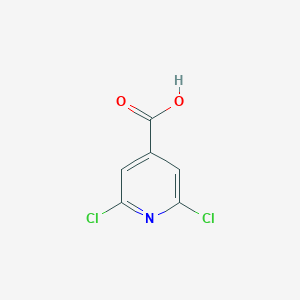

2,6-Dichloroisonicotinic acid

Overview

Description

2,6-Dichloroisonicotinic acid (hereafter referred to by its full name) is a chemical compound with significant relevance in the field of agricultural chemistry, particularly as an inducer of plant defense responses. This compound, along with salicylic acid, has been identified as a potent inducer of plant defense mechanisms, including the synthesis of pathogenesis-related proteins and the development of enhanced disease resistance against pathogens.

Synthesis Analysis

Although the specific synthesis of 2,6-Dichloroisonicotinic acid is not detailed in the available literature through the search, related compounds such as 2-Chloronicotinic acid have been synthesized from 3-cyanopyridine by a combination of oxidation, chlorination, and hydrolysis processes, achieving total yields ranging from 75.1% to 77.2% (Shi Wei-bing, 2009; Wei Xiao-lei, 2010). These methodologies could potentially be adapted for the synthesis of 2,6-Dichloroisonicotinic acid by adjusting the chlorination step to introduce chloro groups at the appropriate positions on the nicotinic acid framework.

Molecular Structure Analysis

The molecular structure and vibrational spectra of closely related compounds, such as 6-Chloronicotinic acid, have been studied using both experimental and density functional theory approaches. These studies have identified multiple conformers and provided detailed insights into the geometrical parameters, energies, and vibrational modes of these compounds (M. Karabacak, M. Kurt, 2008). Similar analytical techniques can be applied to 2,6-Dichloroisonicotinic acid to elucidate its molecular structure in detail.

Chemical Reactions and Properties

2,6-Dichloroisonicotinic acid has been shown to bind to a soluble salicylic acid-binding protein/catalase in tobacco, inhibiting its enzymatic activity. This interaction suggests a mechanism of action involving the inhibition of catalase, leading to an increase in intracellular levels of reactive oxygen species, which plays a role in the induction of plant defense responses (Uwe Conrath et al., 1995).

Physical Properties Analysis

Investigations into the solid-liquid equilibrium behavior of related compounds like 6-Chloronicotinic acid provide insights into their solubility in various solvents, which is crucial for understanding their physical properties and applications in different mediums (Zhenxiao Guo et al., 2021).

Chemical Properties Analysis

The chemical properties of 2,6-Dichloroisonicotinic acid, such as its reactivity and interactions with other compounds, can be inferred from studies on similar molecules. For example, the synthesis and characterization of derivatives from chloronicotinic acids highlight their potential as intermediates in the creation of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides (Bingbing Zhao et al., 2017).

Scientific Research Applications

Plant Disease Resistance

- Application Summary : INA is used as an elicitor to stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This method is based on activating the plant’s natural defenses .

- Methods of Application : INA and its ester derivatives are applied to plants. The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

- Results : The use of INA and its derivatives has shown promising results in inducing plants’ natural immune system .

Biosynthesis of Plant Secondary Metabolites

- Application Summary : INA derivatives have been used as potential elicitors for inducing the biosynthesis of plant secondary metabolites .

- Methods of Application : INA derivatives such as trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) were chemically synthesized and evaluated by bioassay .

- Results : A significant increase in taxuyunnanine C (Tc) accumulation was observed in the presence of TFINA or DPCEJ .

Protection Against Rust Disease in Beans

- Application Summary : INA has been used to protect bean seedlings against rust disease caused by Uromyces appendiculatus .

- Methods of Application : INA was applied to bean seedlings when they were 16 to 20 days old .

- Results : Field trials demonstrated that applying INA protected plants against rust disease .

Reduction of White Mold in Soybeans

- Application Summary : INA has been used to reduce the severity of white mold after natural infection in soybean cultivars .

- Methods of Application : Three or four applications of INA were made to field plots .

- Results : The applications of INA reduced the severity of white mold by 20–70% compared with water-treated controls .

Induction of Plant Resistance

- Application Summary : INA and its ester derivatives have been used as potential inducers of plants’ natural immune system .

- Methods of Application : INA and its ester derivatives were prepared and characterized. Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

- Results : The application of these compounds to plants reduced the effects of viral infections even up to 97% (diester derivatives of 2,6-dichloroisonicotinic acid 3i) .

Inhibition of Catalase Activity in Tobacco

- Application Summary : INA and salicylic acid (SA) are potent inducers of plant defense responses including the synthesis of pathogenesis-related (PR) proteins and the development of enhanced disease resistance .

- Methods of Application : INA and SA were applied to tobacco. The soluble SA-binding protein has been purified from tobacco with an affinity and specificity of binding that suggest it is a SA receptor .

- Results : INA, like SA, binds the SA-binding protein/catalase and inhibits its enzymatic activity .

Increased Accumulation of Avenathramide in Oats

- Application Summary : Treatment of oat cultivars using INA results in an increased accumulation of avenathramide .

- Methods of Application : INA is applied to oat cultivars .

- Results : The application of INA to oat cultivars resulted in an increased accumulation of avenathramide .

Induction of ZmNAC100 Transcription Factor

Safety And Hazards

When handling 2,6-Dichloroisonicotinic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Recently, the biggest challenge in agriculture is the search for new, effective, and ecological methods of protecting plants against diseases. One of the fastest-growing and prospective strategies is a method based on activating the plant’s natural defenses. The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .

properties

IUPAC Name |

2,6-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSYNRCXIZHKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202286 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroisonicotinic acid | |

CAS RN |

5398-44-7 | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)